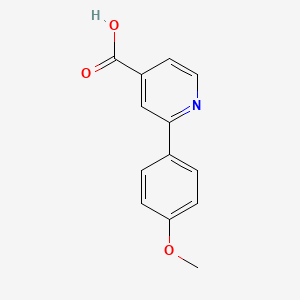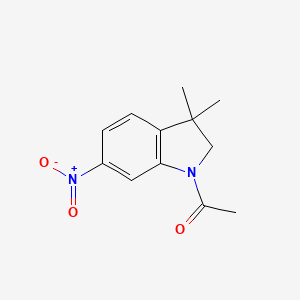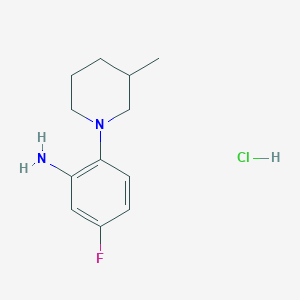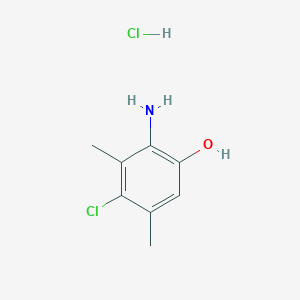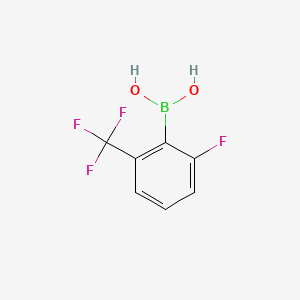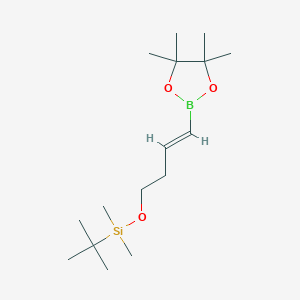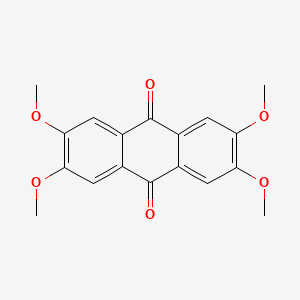
2,3,6,7-Tetramethoxyanthracene-9,10-dione
Vue d'ensemble
Description
Applications De Recherche Scientifique
Supramolecular Chemistry
- Three-Dimensional Supramolecules : The crystal structures of triptycene-quinone derivatives, including those similar to 2,3,6,7-Tetramethoxyanthracene-9,10-dione, have been studied. These structures form ribbon-like supramolecules through weak intermolecular π-π interactions and C-H···O hydrogen bonds, resulting in three-dimensional supramolecular assemblies (Hashimoto, Takagi, & Yamamura, 1999).
Material Science
- Organic Semiconducting Molecules : Anthracene-containing conjugated molecules, including anthracene-9,10-dione derivatives, have been synthesized and evaluated in organic thin film transistors (OTFTs). These molecules exhibit high charge carrier mobilities and good self-film-forming properties, suggesting their potential in semiconducting applications (Bae et al., 2010).
Biochemistry and Pharmacology
- Anticancer and Antimalarial Activities : Substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene derivatives, which are structurally related to 2,3,6,7-Tetramethoxyanthracene-9,10-dione, have shown anticancer and antimalarial activities. These compounds exhibit significant inhibition of leukemia cell viability and Plasmodium falciparum (Hua et al., 2002).
Chemistry and Synthesis
- Functionalization of Anthracene : Research on the functionalization of anthracene includes the synthesis of brominated 1,4-anthraquinones, which are key precursors for the preparation of functionalized anthracene derivatives. This study provides a selective and efficient method for the preparation of these compounds, indicating the versatility of anthracene-9,10-dione derivatives in synthetic chemistry (Akar, Çakmak, Büyükgüngör, & Şahin, 2011).
Luminescent Sensors
- Luminescent Sensor for Oxoacids : 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, a compound structurally related to 2,3,6,7-Tetramethoxyanthracene-9,10-dione, has been shown to act as a luminescent sensor for common oxoacids. The intensity ofluminescence increases significantly upon complexation with oxoacids, indicating its potential as a responsive luminescent sensor (Young, Quiring, & Sykes, 1997).
DNA Binding and Anticancer Agents
- DNA-Binding and Anticancer Properties : Anthracene-9,10-diones, including substituted derivatives, have been studied for their DNA-binding properties and potential as anticancer agents. These compounds have shown significant DNA-binding capabilities and cytotoxicity in vitro, providing insights into their mechanism of action and potential therapeutic applications (Agbandje, Jenkins, McKenna, Reszka, & Neidle, 1992).
Coordination Chemistry
- Coordination Complexes : Studies on bis(nicotinyloxy) and bis(isonicotinyloxy) anthracene-9,10-dione ligands have led to the synthesis of new chelating, bridging complexes, and coordination polymers with Ag(I) and Cu(I) ions. These complexes have unique structural features and highlight the versatility of anthracene-9,10-dione derivatives in coordination chemistry (Peterson, Kirby, Kadarkaraisamy, Hartshorn, & Sykes, 2009).
Crystallography and Synthesis
- Crystal Structure and Synthesis : The crystal structure of physcion, a compound structurally related to 2,3,6,7-Tetramethoxyanthracene-9,10-dione, provides insights into the molecular arrangement and interactions in solid state. This research contributes to the understanding of the physical properties and potential applications of these types of compounds (Hopf, Jones, Goclik, Aust, & Rödiger, 2012).
Propriétés
IUPAC Name |
2,3,6,7-tetramethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-13-5-9-10(6-14(13)22-2)18(20)12-8-16(24-4)15(23-3)7-11(12)17(9)19/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKICGWWAOUTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574109 | |
| Record name | 2,3,6,7-Tetramethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5629-55-0 | |
| Record name | 2,3,6,7-Tetramethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



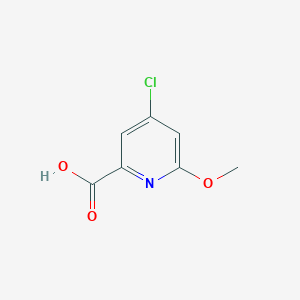
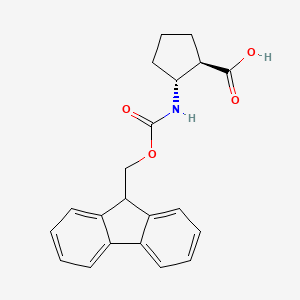
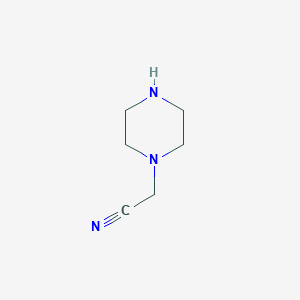
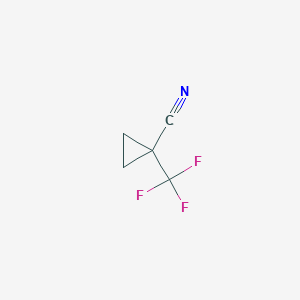
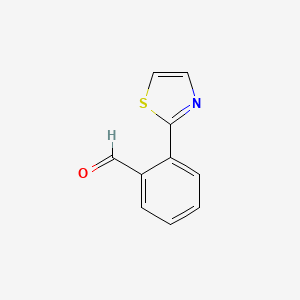
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
